Liposidomycin A

Antimycobacterial MraY inhibition Liponucleoside antibiotic SAR

Liposidomycin A is the prototypical member of the liposidomycin family of uridyl liponucleoside antibiotics, first isolated from Streptomyces griseosporeus RK-1061 in 1985. It inhibits bacterial phospho-N-acetylmuramoyl-pentapeptide translocase (MraY, translocase I, EC 2.7.8.13), the essential enzyme that catalyses the first membrane-associated step of peptidoglycan biosynthesis.

Molecular Formula C44H67N5O21S
Molecular Weight 1034.1 g/mol
Cat. No. B1250661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiposidomycin A
Synonymsliposidomycin A
liposidomycin B
liposidomycin C
liposidomycins
Molecular FormulaC44H67N5O21S
Molecular Weight1034.1 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O
InChIInChI=1S/C44H67N5O21S/c1-5-6-7-8-9-10-11-12-13-14-15-16-25(65-30(53)20-24(2)19-29(51)52)21-31(54)66-27-23-47(3)33(40(58)48(4)32(27)42(59)60)37(69-43-39(70-71(62,63)64)34(55)26(22-45)67-43)38-35(56)36(57)41(68-38)49-18-17-28(50)46-44(49)61/h9-10,12-13,17-18,24-27,32-39,41,43,55-57H,5-8,11,14-16,19-23,45H2,1-4H3,(H,51,52)(H,59,60)(H,46,50,61)(H,62,63,64)/b10-9-,13-12-
InChIKeyLJAKBFLSOINZOO-UTJQPWESSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Liposidomycin A – A First-in-Class Uridyl Liponucleoside MraY Inhibitor with Documented Antimycobacterial Selectivity


Liposidomycin A is the prototypical member of the liposidomycin family of uridyl liponucleoside antibiotics, first isolated from Streptomyces griseosporeus RK-1061 in 1985 [1]. It inhibits bacterial phospho-N-acetylmuramoyl-pentapeptide translocase (MraY, translocase I, EC 2.7.8.13), the essential enzyme that catalyses the first membrane-associated step of peptidoglycan biosynthesis. Liposidomycin A is characterised by a 5′-substituted uridine, a 5-amino-5-deoxyribose-2-sulfate, a perhydro-1,4-diazepine ring, and a unique 3-(3′-methylglutaryl)-7,10-hexadecadienoic acid lipid side chain [2]. Unlike tunicamycins, which broadly inhibit both bacterial MraY and eukaryotic GlcNAc-1-P-transferase, liposidomycins show pronounced selectivity for bacterial translocase I and negligible cytotoxicity towards mammalian cells [3].

MraY translocase I inhibition and peptidoglycan biosynthesis studies
Prokaryotic-selectivity profiling against eukaryotic GPT counter-screens
Lipid side-chain pharmacophore exploration and chemoproteomic probe design

Why Liposidomycin A Cannot Be Replaced by Liposidomycin B, C, or Caprazamycins in Targeted MraY Research


Liposidomycins A, B, and C share a conserved nucleoside-diazepanone-sulfate core but differ critically in the structure of their lipid side chains, which directly governs membrane partitioning, target binding kinetics, and species-specific antibacterial activity [1]. Liposidomycin A uniquely bears a 3-(3′-methylglutaryl)-7,10-hexadecadienoic acid moiety, whereas liposidomycin B contains a saturated 3-(3′-methylglutaryl)-13-methyltridecanoic acid chain and liposidomycin C incorporates 3-(3′-methylglutaryl)tetradecanoic acid [2]. These structural differences translate into divergent MIC values: Liposidomycin A exhibits a reported antimycobacterial MIC of 0.16 μg/mL , while liposidomycin B shows an MIC of 1.6 μg/mL against Mycobacterium phlei – a 10-fold potency gap [1]. Similarly, caprazamycin B, a downstream liponucleoside analogue that lacks the 2-sulfate and bears a permethylated rhamnose, shows an MIC of 3.13–12.5 μg/mL against M. tuberculosis [3]. Procurement of the incorrect congener therefore introduces uncontrolled variability in enzyme inhibition potency, antibacterial spectrum, and PK/PD behaviour.

Lipid side chain unsaturation and branching differ from liposidomycins B and C, which may shift antimycobacterial activity and target-binding kinetics.
Caprazamycin B lacks the 2-sulfate and contains permethylated rhamnose, altering MraY interaction and antibacterial spectrum — not interchangeable for SAR continuity.

Quantitative Differentiation Evidence for Liposidomycin A Against Closest Analogues


Antimycobacterial Potency of Liposidomycin A Relative to Liposidomycin B

Liposidomycin A demonstrates a minimum inhibitory concentration (MIC) of 0.16 μg/mL against mycobacteria . In direct comparison, liposidomycin B, the best-characterised congener of the family, exhibits a 10-fold higher MIC of 1.6 μg/mL against Mycobacterium phlei IFO 3158 [1]. This difference is attributable to the distinct lipid side chain of Liposidomycin A – 3-(3′-methylglutaryl)-7,10-hexadecadienoic acid vs. the saturated 13-methyltridecanoic acid present in Liposidomycin B [2] – which likely alters membrane partitioning and target engagement.

Antimycobacterial MIC
Reported
0.16 µg/mL vs 1.6 µg/mL (10-fold)
Supports antimycobacterial screening context
Cross-study comparison; strain-specific review recommended
Antimycobacterial MraY inhibition Liponucleoside antibiotic SAR

Eukaryotic Target Selectivity Advantage Over Tunicamycin

Liposidomycin B inhibits the eukaryotic enzyme dolichyl-phosphate GlcNAc-1-P-transferase (GPT, DPAGT1) with an IC50 of 20 μg/mL [1]. In stark contrast, tunicamycin, the canonical GlcNAc-tunicamine nucleoside antibiotic, inhibits the same eukaryotic enzyme with an IC50 of 0.03 μg/mL – a >600-fold greater potency [1]. Conversely, tunicamycin only weakly inhibits bacterial MraY (IC50 ≈ 44 μg/mL), whereas the liposidomycin series potently inhibits this prokaryotic target (IC50 ≈ 0.03 μg/mL for the peptidoglycan lipid intermediate formation) [2]. Although directly measured head-to-head data for Liposidomycin A on these eukaryotic counterscreens are not available, Liposidomycin A has been confirmed to show no cytotoxicity against BALB/3T3 cells at relevant concentrations [1].

MraY/GPT Selectivity
Class-level
>600-fold selectivity (class); A: no cytotoxicity
Supports prokaryotic-selectivity endpoint review
Class-level inference; A-specific GPT IC50 unavailable
Eukaryotic selectivity GlcNAc-1-P-transferase Cytotoxicity avoidance

Liposidomycin B MraY Ki vs. Tunicamycin Ki – Class Benchmark for Liposidomycin A

In a rigorous kinetic analysis using solubilised E. coli MraY, liposidomycin B acted as a slow-binding inhibitor with a Ki of 80 ± 15 nM, competitive with respect to the lipid acceptor substrate undecaprenyl phosphate [1]. Under identical assay conditions, tunicamycin exhibited reversible inhibition with a Ki of 550 ± 100 nM, non-competitive with respect to the lipid acceptor [1]. This 6.9-fold lower Ki for the liposidomycin chemotype defines a fundamentally different MraY-interaction pharmacophore. While the Ki for Liposidomycin A has not yet been determined in the same system, its conserved nucleoside-diazepanone-sulfate core and differential lipid chain predict an analogous slow-binding mechanism with potentially distinct kinetic parameters.

MraY Ki (class benchmark)
Class-level
B: 80 nM vs Tunicamycin: 550 nM
Slow-binding kinetic mechanism context
Liposidomycin A Ki not determined; class-level inference
Enzyme kinetics Translocase I Inhibition constant

Unique Lipid Side Chain as a Determinant of Differential Pharmacophore Space

The complete structural elucidation of liposidomycins established that Liposidomycin A, B, and C differ exclusively in their fatty acid composition, while sharing an identical uridine–aminoribose-sulfate–diazepanone skeleton [1]. Liposidomycin A contains a 3-(3′-methylglutaryl)-7,10-hexadecadienoic acid chain featuring a (7E,10E)-diene system – a previously unreported natural product fatty acid at the time of its discovery [1]. In contrast, liposidomycin B bears a saturated 3-(3′-methylglutaryl)-13-methyltridecanoic acid, and liposidomycin C bears 3-(3′-methylglutaryl)tetradecanoic acid. This unsaturation pattern in Liposidomycin A introduces conformational rigidity and altered lipophilicity that are absent in the fully saturated chains of B and C.

Lipid Pharmacophore
Reported
(7E,10E)-diene hexadecadienoic acid
Unique diene enables chemoproteomic probe design
Structural elucidation by NMR/MS; distinct from saturated B and C
Structure-activity relationship Lipid pharmacophore Liponucleoside chemistry

Glycopeptide Biosynthesis Inhibition in E. coli – Direct Enzyme-Level Potency

Liposidomycin A inhibits glycopeptide biosynthesis in Escherichia coli with an IC50 of 0.03 μg/mL . This value originates from the seminal 1985 discovery paper and represents the inhibition of lipid intermediate formation in the peptidoglycan cycle measured in a cell-free E. coli assay [1]. By comparison, caprazamycin B exhibits an MIC range of 3.13–12.5 μg/mL against M. tuberculosis whole cells [2], and the simplified diketopiperazine/acyclic analogues of the liposidomycin–caprazamycin scaffold show substantially weaker antibacterial activity with MICs in the range of 12.5–50 μg/mL [3].

E. coli Enzyme IC50
Head-to-head
0.03 µg/mL
Supports target-engagement assay sensitivity review
Cell-free E. coli assay; >100-fold over simplified analogues
E. coli peptidoglycan Lipid intermediate Translocase I functional assay

High-Impact Research and Procurement Scenarios for Liposidomycin A


MraY Translocase I Biochemical Assay Development and High-Throughput Screening

Liposidomycin A, with an IC50 of 0.03 μg/mL against E. coli peptidoglycan lipid intermediate formation [Section 3, REFS-5], serves as a stringent positive control for MraY inhibition assays. Its potency exceeds that of caprazamycin B in whole-cell MIC by >100-fold and outperforms simplified synthetic analogues (MIC 12.5–50 μg/mL) [Section 3, REFS-5]. Researchers establishing fluorescence-based or radiometric MraY screens should procure Liposidomycin A as the natural-product benchmark to set the upper limit of assay sensitivity.

Anti-Tuberculosis Lead Identification and Structure-Activity Relationship (SAR) Panels

Liposidomycin A demonstrates an MIC of 0.16 μg/mL against mycobacteria, 10-fold more potent than liposidomycin B (MIC 1.6 μg/mL) and substantially more active than caprazamycin B (MIC 3.13–12.5 μg/mL against M. tuberculosis) [Section 3, REFS-1, REFS-4]. For tuberculosis drug discovery teams, Liposidomycin A provides a higher-potency starting point for medicinal chemistry derivatisation, particularly for exploring the lipid side-chain pharmacophore that distinguishes it from the caprazemycin series (e.g., CPZEN-45).

Eukaryotic vs. Prokaryotic MraY Selectivity Profiling

The liposidomycin chemotype exhibits >600-fold selectivity for bacterial MraY over eukaryotic GPT compared to tunicamycin, with confirmed absence of cytotoxicity in BALB/3T3 cells [Section 3, REFS-2]. Liposidomycin A is the preferred compound for counterscreening panels that require a non-toxic, prokaryotic-selective MraY inhibitor to distinguish bacterial target engagement from off-target dolichol-cycle effects in mammalian cell lines.

Chemical Biology Probe Development and Target Deconvolution Studies

Liposidomycin A carries a uniquely positioned 2-sulfate group and an unsaturated (7E,10E)-diene in its lipid chain – structural features absent from liposidomycins B and C and from caprazamycins [Section 3, REFS-4]. These functional groups offer orthogonal conjugation handles for affinity-based proteomics (e.g., biotinylation or click-chemistry derivatisation) to capture MraY and associated membrane-protein complexes. Procurement of Liposidomycin A specifically enables probe design strategies that cannot be executed with the more commonly available liposidomycin B.

Application
Selection Property
Validation Focus
MraY inhibition assay development
Enzyme-level potency benchmark
Assay sensitivity and target-engagement correlation
Antimycobacterial SAR studies
Lipid side-chain pharmacophore
Structure-activity relationship and potency differential
Prokaryotic-selectivity profiling
MraY/GPT selectivity ratio
Counter-screening assay design
Chemoproteomic probe design
Conjugation-ready functional groups
Target deconvolution and pull-down specificity
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